![molecular formula C9H6N2OS B3152987 Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one CAS No. 74772-19-3](/img/structure/B3152987.png)
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one
Overview
Description
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one is a heterocyclic compound belonging to the pyrazinone family of compounds. It is a five-membered ring with two nitrogen atoms at the 1 and 3 positions and two sulfur atoms at the 2 and 5 positions. It has been studied for its potential applications in medicinal chemistry, such as drug development and synthesis.
Scientific Research Applications
Synthesis and Chemical Diversity
The compound Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one and its derivatives are primarily synthesized for their potential applications in medicinal chemistry and materials science. Research indicates that these compounds are part of a broader family of heterocyclic compounds that have been synthesized and evaluated for various applications. For instance, a study by Ilyin et al. (2007) highlights the synthesis of novel heterocyclic compounds containing the 4H-thieno[3,2-b]pyrrole moiety, which shares structural similarities with this compound, showcasing its versatility in creating combinatorial libraries for potential therapeutic use Ilyin et al., 2007.
Exploration of Chemical Space
The exploration of unconquered chemical space, including the synthesis of novel bicyclic and polycyclic forms of heteroaromatic rings similar to this compound, is another significant area of research. This exploration aims to expand chemical diversity and discover new compounds with potential applications in biology and materials science. Thorimbert et al. (2018) discuss the creation of a virtual exploratory library containing over 200 bicyclic heteroaromatic rings, indicating the ongoing interest in developing new compounds with unique properties Thorimbert et al., 2018.
Molecular Synthesis Techniques
The chemical synthesis of this compound derivatives employs various innovative techniques, including intramolecular cyclization and the Curtius rearrangement. These methods highlight the complexity and creativity involved in the synthesis of such compounds. Rault et al. (1981) and Rault et al. (1983) provide detailed accounts of the synthesis processes, including the challenges and successes encountered in creating these molecules Rault et al., 1981; Rault et al., 1983.
properties
IUPAC Name |
5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-8-6-2-1-4-11(6)7-3-5-13-9(7)10-8/h1-5H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZPRJSOQIEXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(NC(=O)C2=C1)SC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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